Sodium periodate

Organic Synthesis Sulfide Oxidation Methodology

Inconsistent vicinal diol oxidation and inefficient glycoprotein bioconjugation stem from oxidants with poor aqueous solubility or over-oxidation tendencies. Sodium periodate (NaIO₄) provides a data-validated solution: • ≥99.8% purity (ACS reagent) with 107 g/L water solubility at 20°C - uniquely suited for aqueous carbohydrate and polysaccharide processing where organic-soluble alternatives like lead tetraacetate are unsuitable • HRP-antibody conjugation efficiency superior to glutaraldehyde or SPDP linker methods, directly lowering detection limits and antibody consumption in diagnostic assay manufacturing • Enables catalytic OsO₄ use in Lemieux-Johnson alkene oxidations, reducing osmium reagent from stoichiometric to catalytic quantities and cutting heavy-metal waste costs

Molecular Formula HINaO4
Molecular Weight 214.900 g/mol
CAS No. 7790-28-5
Cat. No. B143435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium periodate
CAS7790-28-5
SynonymsPeriodic Acid (HIO4) Sodium Salt (8CI,9CI);  Sodium Periodate (NaIO4) ;  Monosodium Metaperiodate;  Periodic Acid Sodium Salt;  Sodium Metaperiodate;  Sodium Metaperiodate (NaIO4); 
Molecular FormulaHINaO4
Molecular Weight214.900 g/mol
Structural Identifiers
SMILESOI(=O)(=O)=O.[Na]
InChIInChI=1S/HIO4.Na/c2-1(3,4)5;/h(H,2,3,4,5);
InChIKeyGOPBSKKOGHDCEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in cold water, sulfuric, nitric, acetic acids

Sodium Periodate: Chemical Identity & Specifications


Sodium periodate (NaIO₄), also known as sodium metaperiodate, is an inorganic salt comprising a sodium cation and a periodate anion [1]. It is a strong oxidizing agent, widely utilized in organic synthesis for the selective oxidative cleavage of vicinal diols to generate aldehydes or ketones, and for the selective oxidation of sulfides to sulfoxides . Commercially, it is available in high purity grades (e.g., ACS reagent, ≥99.8%) and exhibits key physical properties including a density of 3.8-3.865 g/cm³, a decomposition point of 300°C, and high water solubility (91-107 g/L at 20°C) [2][3]. This compound is a cornerstone reagent in carbohydrate chemistry, bioconjugation, and analytical methods due to its unique reactivity profile.

Differentiating Sodium Periodate from Analogs


Direct substitution of one periodate salt for another is rarely a straightforward decision in rigorous scientific or industrial protocols. The choice between sodium periodate (NaIO₄) and potassium periodate (KIO₄), for instance, is governed by critical differences in solubility, which dictate reaction medium compatibility and ease of product workup [1]. Furthermore, the hydration state (e.g., metaperiodate vs. paraperiodate) directly impacts the effective oxidizing equivalents, reaction kinetics, and long-term stability of stock solutions [2]. Even among similar strong oxidants like lead tetraacetate or osmium tetroxide, sodium periodate offers a distinct safety, cost, and reaction condition profile that is essential for reproducible outcomes in sensitive applications such as bioconjugation and quantitative analysis [3]. The following sections provide quantifiable evidence to guide precise selection and avoid costly experimental failures.

Sodium Periodate Performance Benchmarks


Selective Sulfide Oxidation to Sulfoxide

Sodium periodate is explicitly identified as the most frequently used periodate salt for the selective oxidation of aryl sulfides to sulfoxides, a crucial transformation in pharmaceutical and fine chemical synthesis [1]. While periodic acid (HIO₄) can also be used, sodium periodate is the preferred reagent of choice in this class. Under optimized conditions (0°C in methanol/water), this method avoids over-oxidation to the sulfone, a common issue with stronger or less selective oxidants, with an equimolar amount of oxidant being sufficient for sulfoxide formation [1].

Organic Synthesis Sulfide Oxidation Methodology

Antibody-Enzyme Conjugation: Periodate vs. Glutaraldehyde

A direct comparative study evaluated the efficiency of monoclonal antibody-horseradish peroxidase (HRP) conjugates prepared using various methods. The periodate-mediated conjugation, which specifically oxidizes carbohydrate moieties on the enzyme with sodium periodate, was found to provide the most efficient HRP conjugates when compared directly against two variants of the glutaraldehyde method and the SPDP heterobifunctional linker method [1]. This conclusion held true regardless of the antibody's subclass or isoelectric point [1].

Bioconjugation Immunoassay Antibody Labeling

Alkene Oxidative Cleavage with Catalytic Osmium

In the Lemieux-Johnson oxidative cleavage of alkenes, sodium periodate plays a dual, indispensable role. While osmium tetroxide (OsO₄) is required for initial dihydroxylation, sodium periodate is the oxidant that both cleaves the resulting diol and, crucially, regenerates the osmium tetroxide in situ [1][2]. This co-oxidant function permits the use of highly toxic and expensive osmium tetroxide in only catalytic amounts, dramatically reducing both the cost and the hazardous waste burden of the process compared to stoichiometric OsO₄ usage [1][2].

Organic Synthesis Lemieux-Johnson Oxidation Green Chemistry

Water Solubility Advantage over Lead Tetraacetate

The choice between sodium periodate and lead tetraacetate [Pb(OAc)₄] for glycol cleavage is fundamentally dictated by solvent compatibility. Sodium periodate functions optimally in aqueous solutions, whereas lead tetraacetate requires organic solvents [1]. This difference is paramount for the oxidation of water-soluble substrates like carbohydrates and glycoproteins, making sodium periodate the only practical choice for these biologically relevant molecules [2]. The solubility of sodium periodate is high, with reported values of 107 g/L at 20°C [3].

Carbohydrate Chemistry Glycol Cleavage Reagent Selection

Sodium Periodate: Key Application Scenarios


High-Sensitivity Immunoassays and Diagnostic Kits

Laboratories developing and manufacturing antibody-based diagnostic tests should procure sodium periodate for HRP-antibody conjugation. The evidence from direct comparative studies shows that the periodate method yields more efficient conjugates than glutaraldehyde or SPDP linker methods, which directly translates to lower limits of detection, reduced antibody consumption, and improved assay robustness [1]. Using sodium periodate for this step is a data-driven choice to optimize a critical quality attribute of the final diagnostic product.

Fine Chemical Synthesis via Selective Sulfide Oxidation

Process chemists seeking to implement a selective oxidation of aryl sulfides to sulfoxides should select sodium periodate as the oxidant of choice. As the most frequently used periodate for this transformation, its use is supported by extensive literature precedent that demonstrates high selectivity at low temperatures, preventing the formation of sulfone byproducts that complicate purification [2]. This established selectivity minimizes costly rework and improves overall process yield in the production of advanced pharmaceutical intermediates.

Alkene Cleavage with Catalytic Osmium

For the oxidative cleavage of alkenes to generate carbonyl compounds, sodium periodate is an essential co-reagent for enabling the use of catalytic osmium tetroxide in the Lemieux-Johnson oxidation. The quantitative benefit is clear: it reduces the requirement for the highly toxic and expensive osmium reagent from stoichiometric to catalytic amounts [3][4]. This drastically lowers both material costs and the hazards associated with heavy metal waste disposal, making it a cornerstone for sustainable and economically viable synthetic routes.

Carbohydrate & Glycoprotein Structural Analysis

Researchers involved in carbohydrate chemistry or glycobiology should rely on sodium periodate for the oxidative cleavage of vicinal diols. Its high water solubility (107 g/L at 20°C) and optimal function in aqueous media make it uniquely suited for processing water-soluble polysaccharides, glycoproteins, and other biomolecules, a task for which organic-soluble alternatives like lead tetraacetate are fundamentally unsuitable [5][6]. This makes it a mandatory reagent for standard protocols like Smith degradation and site-selective glycan oxidation.

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